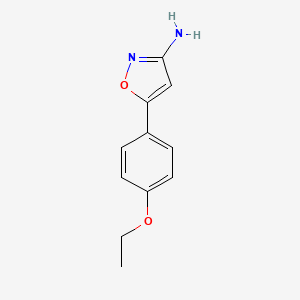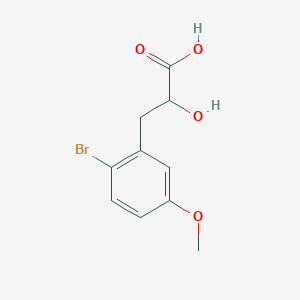
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound that has garnered significant interest in various fields of science due to its unique chemical properties. The presence of fluorine atoms in its structure imparts distinct physicochemical characteristics, making it valuable in medicinal chemistry, materials science, and agrochemicals .
Preparation Methods
The synthesis of 1-(1,1-difluoropropyl)cyclopropane-1-carboxylic acid can be achieved through several methods:
Carbene and Non-Carbene Methods: The most popular route involves generating fluorine-containing carbenes (or carbenoids), which then react with multiple bonds, resulting in cyclopropanation.
Functional Group Transformations: Existing cyclopropanes can be transformed into difluorocyclopropanes through various functional group modifications.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity, ensuring the compound’s suitability for large-scale applications .
Chemical Reactions Analysis
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: It is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: The compound is used in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which 1-(1,1-difluoropropyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. This can lead to various biological outcomes, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
1-(1,1-Difluoropropyl)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid: This compound also contains a cyclopropane ring with fluorine substituents but differs in the number and position of fluorine atoms.
1,1-Difluorocyclopropane Derivatives: These compounds share the difluorocyclopropane core but may have different functional groups attached.
The uniqueness of 1-(1,1-difluoropropyl)cyclopropane-1-carboxylic acid lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
1-(1,1-difluoropropyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10F2O2/c1-2-7(8,9)6(3-4-6)5(10)11/h2-4H2,1H3,(H,10,11) |
InChI Key |
REFLGRMLOIRIBK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1(CC1)C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)







![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)





